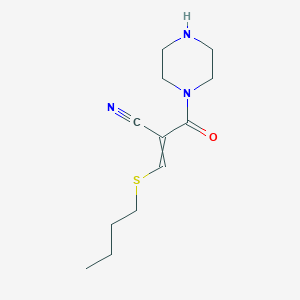
1-Oxacyclotrideca-4,7-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxacyclotrideca-4,7-dien-2-one is a chemical compound with the molecular formula C₁₂H₁₈O₂ and a molecular weight of 194.27 g/mol This compound is characterized by its unique structure, which includes a 13-membered ring containing an oxygen atom and two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxacyclotrideca-4,7-dien-2-one typically involves the cyclization of linear precursors under specific conditions. One common method includes the use of diene precursors and ring-closing metathesis (RCM) reactions. The reaction conditions often require the presence of a catalyst such as Grubbs’ catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimizing the reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oxacyclotrideca-4,7-dien-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities to the compound.
Reduction: This can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: This involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones , while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
1-Oxacyclotrideca-4,7-dien-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including and properties.
Medicine: Research is ongoing to investigate its potential as a .
Industry: It is used in the development of polymers and materials science for its unique structural properties.
Mécanisme D'action
The mechanism by which 1-Oxacyclotrideca-4,7-dien-2-one exerts its effects involves its interaction with various molecular targets. The compound’s structure allows it to participate in hydrogen bonding and van der Waals interactions , which can influence its reactivity and binding affinity. The pathways involved often include enzyme inhibition or activation , depending on the specific application .
Comparaison Avec Des Composés Similaires
Cyclododecanone: Another large-ring ketone with similar structural features.
Cyclotridecanone: A 13-membered ring ketone without the double bonds.
Oxacyclododecanone: A 12-membered ring analog with an oxygen atom.
Uniqueness: 1-Oxacyclotrideca-4,7-dien-2-one is unique due to its combination of a large ring size, the presence of an oxygen atom, and two double bonds. This combination imparts distinct chemical properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
90134-39-7 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-oxacyclotrideca-4,7-dien-2-one |
InChI |
InChI=1S/C12H18O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-2,6,8H,3-5,7,9-11H2 |
Clé InChI |
IDCDKEUBOYQTFY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC=CCC=CCC(=O)OCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


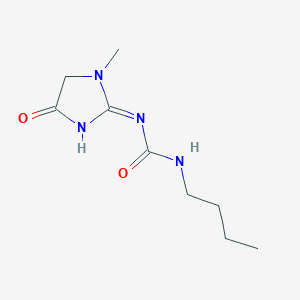
![5-[2-(4-Chlorophenyl)acetamido]pentanoic acid](/img/structure/B14368538.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
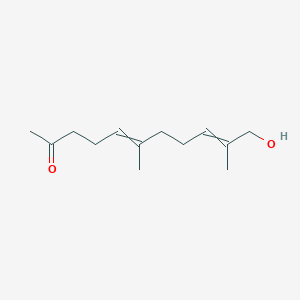
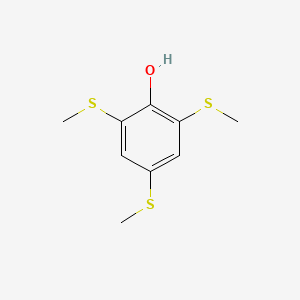
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)
![Octyl (bicyclo[2.2.1]hept-5-en-2-yl)acetate](/img/structure/B14368581.png)
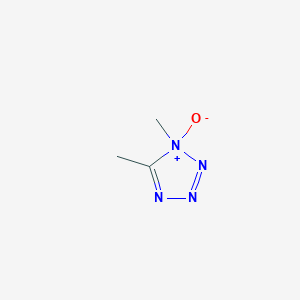
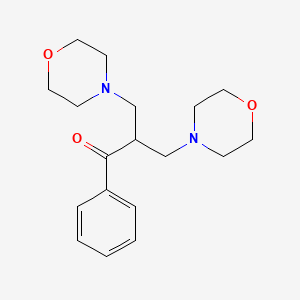

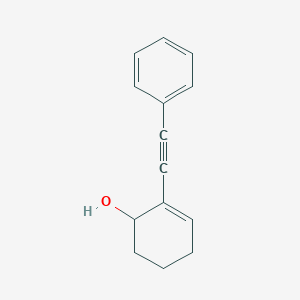
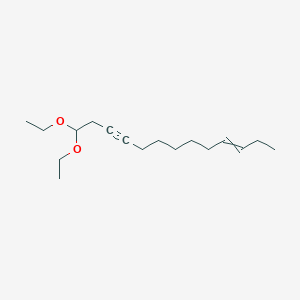
![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
